Benzophenone, 4-methyl-, oxime

Description

Significance of Substituted Benzophenone (B1666685) Oximes in Contemporary Synthetic and Mechanistic Studies

Substituted benzophenone oximes, a specific subclass of ketoximes, have garnered considerable attention in contemporary chemical research. The presence of two aromatic rings attached to the carbon of the C=NOH group, along with various substituents on these rings, allows for fine-tuning of the molecule's electronic and steric properties. This tunability is crucial for a range of applications and mechanistic investigations.

One area of significant interest is their use in the synthesis of biologically active compounds. For example, benzophenone oxime analogues have been synthesized and investigated for their potential as anti-inflammatory agents by inhibiting the enzyme secretory phospholipase A2. researchgate.net The substituents on the benzophenone core play a critical role in modulating this inhibitory activity.

Moreover, substituted benzophenone imines, which are structurally related to the oximes, are employed in the synthesis of Covalent Organic Frameworks (COFs). rsc.orgd-nb.info These porous crystalline polymers have potential applications in gas storage, catalysis, and sensing. The substituents on the benzophenone moiety can influence the properties of the resulting COF, demonstrating the importance of substitution patterns in materials science. d-nb.info

From a mechanistic standpoint, substituted benzophenone oximes are excellent models for studying the intricacies of reactions like the Beckmann rearrangement. The electronic nature of the substituents (electron-donating or electron-withdrawing) on the phenyl rings can significantly influence the rate and outcome of the rearrangement, providing valuable insights into the reaction mechanism.

Research Trajectories and Objectives for 4-Methylbenzophenone (B132839) Oxime

The specific compound, 4-methylbenzophenone oxime, exists as two geometric isomers, cis and trans. chemicalbook.comguidechem.com This particular oxime serves as a focal point for several research trajectories.

A primary objective is the detailed investigation of its synthesis and characterization. The parent ketone, 4-methylbenzophenone, is a well-known compound used as a photoinitiator in printing inks. chemicalbook.comsigmaaldrich.com The synthesis of its oxime is typically achieved through the reaction of 4-methylbenzophenone with hydroxylamine (B1172632) hydrochloride. orgsyn.org

Key research goals for 4-methylbenzophenone oxime include:

Stereoselective Synthesis: Developing methods to selectively synthesize one geometric isomer (E or Z) over the other is a significant challenge and a key objective in modern organic synthesis. thieme.de The ability to control the stereochemistry of the oxime is crucial for controlling the outcome of subsequent reactions, such as the Beckmann rearrangement.

Mechanistic Studies of the Beckmann Rearrangement: The 4-methyl group, being an electron-donating group, influences the migratory aptitude of the substituted phenyl ring in the Beckmann rearrangement. Studying the rearrangement of 4-methylbenzophenone oxime under various acidic conditions can provide quantitative data on reaction kinetics and regioselectivity. adichemistry.comorganic-chemistry.org This helps in refining our understanding of the electronic effects governing this important transformation.

Exploration of Novel Derivatives: Research is also directed towards using 4-methylbenzophenone oxime as a starting material for the synthesis of new, potentially bioactive molecules or functional materials. researchgate.netnih.gov The modification of the oxime's hydroxyl group or further functionalization of the aromatic rings can lead to a diverse library of compounds with unique properties.

Below is a data table summarizing key properties of the parent ketone, 4-methylbenzophenone, and its oxime isomers.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Methylbenzophenone | C₁₄H₁₂O | 196.25 | 56.5-57 | White to beige crystalline powder or crystals |

| cis-4-Methylbenzophenone Oxime | C₁₄H₁₃NO | 211.26 | 153-156 | Crystalline solid |

| trans-4-Methylbenzophenone Oxime | C₁₄H₁₃NO | 211.26 | 114-116 | Crystalline solid |

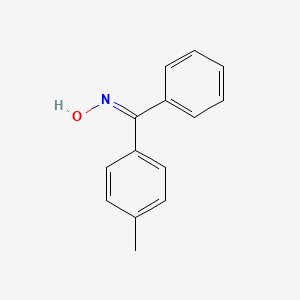

Structure

2D Structure

3D Structure

Properties

CAS No. |

2998-91-6 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14- |

InChI Key |

DLWJYBRYNWIYIQ-PFONDFGASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylbenzophenone Oxime and Advanced Analogues

Classical Synthesis via Condensation of Corresponding Ketones with Hydroxylamine (B1172632)

The most fundamental and widely employed method for preparing 4-methylbenzophenone (B132839) oxime is the condensation reaction between 4-methylbenzophenone and hydroxylamine. scribd.com This reaction is a classic example of the formation of an imine derivative from a ketone, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon. The reaction typically proceeds by mixing the ketone with a salt of hydroxylamine, most commonly hydroxylamine hydrochloride, in the presence of a base. orgsyn.org

A typical laboratory procedure involves dissolving 4-methylbenzophenone and hydroxylamine hydrochloride in an alcohol, such as ethanol (B145695), to which a base like sodium hydroxide (B78521) is added. scribd.comorgsyn.org The mixture is then heated to reflux to drive the reaction to completion. Subsequent workup, often involving acidification to precipitate the product, yields the crude oxime, which can be purified by recrystallization. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing the synthesis of oximes is critical for improving efficiency and yield. Research into the oximation of various ketones has identified several key parameters that can be fine-tuned. These principles are directly applicable to the synthesis of 4-methylbenzophenone oxime.

Catalysis and Reaction Media: The choice of base and solvent system significantly impacts the reaction rate and outcome. While strong bases like sodium hydroxide in ethanol are effective, alternative, milder conditions have been developed. orgsyn.org The use of weaker bases such as sodium carbonate or pyridine (B92270) is also common. asianpubs.orgnih.gov Furthermore, innovative approaches have sought to minimize the use of volatile organic solvents. Solvent-free methods, such as grinding the reactants together at room temperature, have proven to be simple, environmentally friendly, and highly efficient, often using a solid base like anhydrous sodium carbonate. asianpubs.orgnih.gov

Energy Input: Conventional heating under reflux is standard, but alternative energy sources can dramatically reduce reaction times and improve yields. orgsyn.org Microwave-assisted synthesis, for instance, can accelerate the reaction from hours to mere minutes, often leading to cleaner products and higher purity. orgsyn.orgontosight.ai

The table below summarizes various conditions explored for the optimization of oxime synthesis from ketones.

| Parameter | Condition | Expected Outcome | Reference |

| Method | Grinding (solid-state) | High yield, short reaction time, eco-friendly. | asianpubs.orgnih.gov |

| Microwave Irradiation | Significantly reduced reaction time, high yield. | orgsyn.orgontosight.ai | |

| Base/Catalyst | NaOH / KOH | Strong base, effective for driving reaction. | orgsyn.org |

| Na₂CO₃ / K₂CO₃ | Milder base, suitable for sensitive substrates. | asianpubs.orgresearchgate.net | |

| Pyridine | Organic base, often used in refluxing alcohol. | nih.gov | |

| Bi₂O₃ (grinding) | Catalyst for solvent-free conditions, high yields. | nih.gov | |

| Solvent | Ethanol / Methanol | Common protic solvents for dissolving reactants. | orgsyn.orgresearchgate.net |

| Water | Green solvent, used in some modern protocols. | organic-chemistry.org | |

| Solvent-Free | Environmentally benign, often coupled with grinding. | nih.govthieme-connect.com |

This table is generated based on general findings for oxime synthesis and is applicable to 4-methylbenzophenone oxime.

Control of Stereochemical Configuration during Oxime Formation: Strategies for E/Z Isomerism

A critical aspect of unsymmetrical ketoxime synthesis, including that of 4-methylbenzophenone oxime, is the formation of geometric isomers, designated as E and Z. pku.edu.cn These isomers arise from the restricted rotation around the C=N double bond and can exhibit different physical and chemical properties. Controlling the stereochemical outcome is a significant synthetic challenge. pku.edu.cn The cis-oxime (or Z-isomer) of 4-methylbenzophenone has a reported melting point of 154-156°C, while the trans-oxime (E-isomer) melts at 114-116°C. chemicalbook.com

Several strategies have been developed to achieve stereoselective synthesis of oximes:

Catalyst-Controlled Selectivity : Landmark research has shown that the choice of catalyst under solvent-free conditions can direct the stereochemistry. The use of copper(II) sulfate (B86663) (CuSO₄) as a catalyst selectively produces the E-isomer, whereas potassium carbonate (K₂CO₃) favors the formation of the Z-isomer. thieme-connect.comresearchgate.net The workup temperature is also crucial, with low temperatures (e.g., 0°C) helping to preserve the kinetic product. thieme-connect.com

Isomerization of Mixtures : An alternative to direct selective synthesis is the isomerization of a pre-formed mixture of E and Z isomers. Treating a solution of the isomeric mixture with an anhydrous protic acid, like hydrogen chloride, or a Lewis acid can lead to the selective precipitation of the more stable E-isomer as its immonium salt. google.com Subsequent neutralization recovers the nearly pure E-oxime.

Photoisomerization : For certain aryl oximes, visible-light-mediated energy transfer catalysis provides a mild method to convert the thermodynamically favored E-isomer into the Z-isomer. organic-chemistry.org

The following table outlines strategies for controlling E/Z isomerism.

| Strategy | Reagent/Condition | Favored Isomer | Reference |

| Catalytic Control | CuSO₄ (solvent-free) | E-Isomer | thieme-connect.comresearchgate.net |

| K₂CO₃ (solvent-free) | Z-Isomer | researchgate.netthieme-connect.com | |

| Isomerization | Anhydrous HCl or Lewis Acid | E-Isomer | google.com |

| Photoisomerization | Visible Light / Energy Transfer Catalyst | Z-Isomer | organic-chemistry.org |

This table is generated based on general findings for stereoselective oxime synthesis and is applicable to 4-methylbenzophenone oxime.

Targeted Synthesis of Substituted 4-Methylbenzophenone Oxime Derivatives

The synthesis of derivatives of 4-methylbenzophenone oxime allows for the modulation of its chemical properties. Targeted syntheses focus on introducing substituents onto the aromatic rings or functionalizing the oxime's hydroxyl group.

Preparation of Amino-Substituted Benzophenone (B1666685) Oximes with a 4-Methyl Moiety

Amino-substituted benzophenone oximes are valuable intermediates, particularly in the synthesis of medicinally important compounds like benzodiazepines. google.comquickcompany.in The general approach involves the oximation of a pre-synthesized amino-substituted ketone. For a 4-methyl analogue, the synthesis would begin with an appropriately substituted amino-(4-methylbenzoyl)benzene.

The synthesis follows the classical condensation reaction. For example, a 2-amino-substituted 4'-methylbenzophenone would be reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol, typically in the presence of a base like sodium hydroxide or pyridine, to yield the desired amino-substituted oxime. google.comgoogle.com

A representative reaction is the synthesis of 5-chloro-2-(methylamino)benzophenone (B138054) oxime, which provides a template for this class of compounds. It is prepared by refluxing N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide with hydroxylamine hydrochloride and sodium hydroxide in ethanol for an extended period. prepchem.com This method could be adapted by starting with a corresponding 4-methylbenzophenone derivative.

Synthesis of O-Functionalized 4-Methylbenzophenone Oximes (e.g., O-alkyl, O-aryl derivatives)

Functionalization of the oxygen atom of the oxime group opens up another class of derivatives, such as O-alkyl (oxime ethers) and O-acyl oximes. These derivatives are of interest for their unique reactivity and potential biological activities. google.comnih.gov

A modern and efficient route to O-acyl derivatives proceeds via an oxime chloride intermediate. rsc.org

Formation of the Oxime Chloride : 4-Methylbenzophenone oxime is first converted to its corresponding hydroximoyl chloride. This is typically achieved by reacting the oxime with a chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions. rsc.org

Acylation : The resulting 4-methylbenzophenone hydroximoyl chloride is then reacted with a carboxylic acid in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a solvent like dioxane at room temperature. This method provides clean access to a wide range of O-acyl-4-methylbenzophenone oximes in good yields. rsc.org

This two-step protocol is versatile, allowing for the introduction of various acyl groups by simply changing the carboxylic acid used in the second step.

Structural Elucidation and Isomerism of 4 Methylbenzophenone Oxime

Investigation of E/Z (Syn/Anti) Isomerism

The existence of E/Z isomers in oximes is a well-established phenomenon, stemming from the restricted rotation around the C=N double bond. The stability of these isomers is generally high enough to allow for their separation and individual characterization at room temperature, unlike the more rapidly interconverting isomers of imines.

Methodologies for the Isolation and Separation of Geometric Isomers

The synthesis of 4-methylbenzophenone (B132839) oxime from 4-methylbenzophenone and hydroxylamine (B1172632) typically yields a mixture of the E and Z geometric isomers. The separation of these isomers is a crucial step for their individual study and can be achieved through several established laboratory techniques.

One of the most common methods is fractional crystallization . This technique exploits the differences in solubility between the E and Z isomers in a particular solvent. For instance, it has been noted that the two isomers of 4-methylbenzophenone oxime possess distinct melting points, with the cis (or Z) isomer melting at approximately 153-156°C and the trans (or E) isomer at a lower temperature of 114-116°C. This difference in physical properties allows for their separation by carefully selecting a solvent from which one isomer crystallizes preferentially. For example, the Z-isomer can be crystallized from ethanol (B145695), while the E-isomer can be isolated from petroleum ether.

Chromatographic techniques are also powerful tools for the separation of oxime isomers. Thin-layer chromatography (TLC) can be employed to assess the separation of E/Z isomers of related alkyl aryl ketone oximes and to optimize solvent systems for larger-scale separation. For preparative purposes, column chromatography is frequently utilized. The differential adsorption of the isomers onto a stationary phase, such as silica (B1680970) gel, allows for their elution as separate fractions using an appropriate solvent system (eluent). The polarity differences between the E and Z isomers, often with the anti (E) isomers being more polar in some cases, can be sufficient to achieve effective separation.

A chemical method for isolating the E isomer involves treating a mixture of the isomers with an acid, such as anhydrous hydrogen chloride, in an organic solvent. This can lead to the selective precipitation of the hydrochloride salt of the E isomer, which can then be collected and neutralized with a dilute base to regenerate the pure E-oxime.

Analysis of Thermal Configurational Stability of Individual Isomers

Once isolated, the individual E and Z isomers of 4-methylbenzophenone oxime exhibit considerable configurational stability under ambient conditions. The energy barrier for the uncatalyzed thermal isomerization around the C=N double bond is significant, preventing spontaneous interconversion at room temperature.

However, the stability is not absolute and is susceptible to heat. At elevated temperatures, typically above 100°C, the isomers can undergo interconversion until an equilibrium mixture is reached. The position of this equilibrium is dependent on the relative thermodynamic stabilities of the two isomers.

Furthermore, the presence of acids or other catalysts can significantly lower the energy barrier for isomerization. This is a key principle in the Beckmann rearrangement , a classic reaction of oximes where treatment with a strong acid (e.g., sulfuric acid, polyphosphoric acid) at high temperatures leads to the conversion of the oxime into an N-substituted amide. The reaction proceeds stereospecifically, with the group anti to the hydroxyl group migrating. This highlights that under the conditions of the Beckmann rearrangement, the oxime isomers are not configurationally stable and can interconvert or rearrange. Computational studies on other oximes have estimated the activation barriers for E/Z-isomerization to be around 200 kJ/mol, confirming their high stability in the absence of catalysts.

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural determination and stereochemical assignment of the 4-methylbenzophenone oxime isomers. Each technique provides unique insights into the molecular framework and electronic environment of the E and Z forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is the most definitive method for assigning the stereochemistry of oxime isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their spatial relationship with the hydroxyl group and the aromatic rings.

In the ¹H NMR spectrum, the protons of the aromatic ring that is cis to the hydroxyl group are expected to be more shielded (resonate at a lower chemical shift) compared to the protons of the ring that is trans to the hydroxyl group. This is due to the anisotropic effect of the hydroxyl group.

Similarly, in the ¹³C NMR spectrum, the chemical shift of the imino carbon (C=N) and the carbons of the aromatic rings will differ between the E and Z isomers. The carbon of the aromatic ring syn to the hydroxyl group typically experiences a shielding effect compared to the corresponding carbon in the other isomer. For a definitive assignment, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment would show through-space correlations between the hydroxyl proton and the protons of the nearby aromatic ring, providing conclusive evidence for the stereochemistry.

Table 1: Representative Spectroscopic Data for 4-Methylbenzophenone (Parent Ketone) (For comparative purposes)

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹³C | 196.5 (C=O), 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 (CH₃) rsc.org |

| ¹H | 7.78 (d), 7.72 (d), 7.56 (t), 7.47 (t), 7.28 (d), 2.44 (s) rsc.org |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in 4-methylbenzophenone oxime. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent and diagnostic bands for an oxime include:

O-H Stretching: A broad absorption band is expected in the region of 3100-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond (imine) stretching vibration typically appears in the region of 1620-1690 cm⁻¹. This band is of medium intensity.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretching: Absorptions corresponding to the methyl group C-H stretching will be observed just below 3000 cm⁻¹.

N-O Stretching: The nitrogen-oxygen single bond stretch usually appears in the 900-960 cm⁻¹ range.

Aromatic C=C Bending: Several bands in the fingerprint region (below 1600 cm⁻¹) will correspond to the C=C bending vibrations within the aromatic rings.

While the IR spectra of both E and Z isomers will show these characteristic bands, subtle differences in the position and intensity of these absorptions, particularly in the fingerprint region, may be present due to the different molecular symmetry and intermolecular interactions of each isomer.

Table 2: General IR Absorption Frequencies for Oximes

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3100 - 3600 | Medium, Broad |

| C=N | Stretching | 1620 - 1690 | Medium to Weak |

| N-O | Stretching | 900 - 960 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore of 4-methylbenzophenone oxime consists of the two aromatic rings conjugated with the C=N double bond. This extended π-system is responsible for the absorption of UV light.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λ_max) can be influenced by the stereochemistry of the oxime. The E and Z isomers may exhibit slight differences in their λ_max values and molar absorptivities (ε) due to variations in the planarity and extent of conjugation in their ground and excited states. The electronic transitions of the benzophenone (B1666685) chromophore itself are well-studied, and the formation of the oxime modifies this system. A detailed analysis of the UV-Vis spectra of the separated isomers would allow for a comparison of their electronic properties.

Crystallographic Analysis and Solid-State Forms

In the solid state, benzophenone oxime molecules typically exhibit a non-planar conformation, with the two phenyl rings twisted out of the plane of the C=N-O group. This twisting is a result of steric hindrance between the aromatic rings. The key structural parameters, such as the C=N and N-O bond lengths, are characteristic of oximes.

In the absence of direct data for 4-methylbenzophenone oxime, the table below presents representative crystallographic data for a closely related compound, 2-amino-5-chlorobenzophenone (B30270) oxime, which illustrates the typical bond lengths and angles in such structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3229 (3) |

| b (Å) | 11.0119 (4) |

| c (Å) | 13.2504 (5) |

| β (°) ** | 98.435 (2) |

| C=N bond length (Å) | 1.286 (2) |

| N-O bond length (Å) | 1.408 (2) |

| Dihedral angle between phenyl rings (°) ** | 80.53 (4) |

| Data for a representative substituted benzophenone oxime. |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals due to its impact on properties like solubility, melting point, and stability. Benzophenone derivatives are known to exhibit prevalent polymorphism. nih.gov

For instance, studies on 4-hydroxybenzophenone (B119663) and 4,4'-dimethylbenzophenone (B146755) have revealed the existence of dimorphs and trimorphs, respectively. nih.gov The differences between these polymorphic forms primarily arise from variations in the packing of the molecules in the crystal lattice rather than significant changes in the molecular conformation itself. The lattice energies of these polymorphs are often very close, indicating that multiple packing arrangements are thermodynamically accessible. nih.gov

The existence of polymorphism in the parent ketone, 4-methylbenzophenone, which crystallizes in at least two different forms, further suggests that its oxime derivative is also a likely candidate for exhibiting polymorphic behavior. The subtle interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions, can lead to different stable or metastable crystalline forms under various crystallization conditions. The exploration and characterization of these potential polymorphs are essential for a complete understanding of the solid-state chemistry of 4-methylbenzophenone oxime.

Chemical Reactivity and Mechanistic Transformations of 4 Methylbenzophenone Oxime

Oxime Hydrolysis and Carbonyl Compound Regeneration

The hydrolysis of oximes to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis. This process can be achieved under acidic, neutral, or basic conditions, as well as through oxidative cleavage.

Acid-Catalyzed Hydrolytic Pathways

The hydrolysis of oximes is significantly accelerated in the presence of an acid catalyst. nih.gov The generally accepted mechanism for the acid-catalyzed hydrolysis of oximes involves the initial protonation of the oxime nitrogen or oxygen. This is followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of hydroxylamine (B1172632) result in the regeneration of the parent carbonyl compound, 4-methylbenzophenone (B132839).

The rate of hydrolysis is dependent on the acidity of the medium. rsc.org Studies on acetophenone (B1666503) oximes have shown that in moderately concentrated acids, the rate-determining step is the general base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate. rsc.org The reaction is sensitive to the electronic effects of substituents on the aromatic ring.

| Reaction Condition | Catalyst | Key Mechanistic Steps | Product |

| Aqueous Acid | H₃O⁺ | Protonation of oxime, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of hydroxylamine | 4-Methylbenzophenone |

Neutral and Basic Hydrolytic Transformations

While acid-catalyzed hydrolysis is common, oximes can also undergo hydrolysis under neutral or basic conditions, although typically at a slower rate. Neutral hydrolysis proceeds through the direct attack of water on the oxime, a process that is generally less efficient than its acid-catalyzed counterpart.

Under basic conditions, the hydrolysis mechanism changes. The reaction is initiated by the deprotonation of the oxime hydroxyl group, forming an oximate anion. However, the subsequent steps to regenerate the ketone are generally not favored, making basic hydrolysis less common for simple oximes. Specific reagents can, however, facilitate this transformation. For instance, the use of sodium bisulfite has been reported for the cleavage of some oximes under neutral or slightly basic conditions.

| Reaction Condition | Reagent | General Observation | Product |

| Neutral | Water | Slow rate of hydrolysis compared to acidic conditions | 4-Methylbenzophenone |

| Basic | NaOH | Generally not a facile reaction for simple oximes | 4-Methylbenzophenone (low yield) |

Oxidative Cleavage of the Oxime Functionality

Oxidative cleavage provides an alternative method for the deoximation of 4-methylbenzophenone oxime. Various oxidizing agents can be employed for this purpose. One such reagent is N-bromophthalimide (NBP), which has been utilized for the oxidation of various organic compounds. researchgate.net The mechanism of NBP-mediated deoximation likely involves the initial reaction of the oxime with the bromine atom of NBP, leading to an intermediate that is susceptible to hydrolysis. This process effectively cleaves the C=N bond, yielding the parent ketone.

Other oxidative methods, such as ozonolysis, have also been successfully used for the cleavage of oximes, particularly when other functional groups in the molecule are sensitive to acidic conditions. researchgate.net

| Reagent | Reaction Type | Key Features | Product |

| N-Bromophthalimide (NBP) | Oxidative Cleavage | Involves reaction with the bromine atom of NBP, followed by hydrolysis | 4-Methylbenzophenone |

| Ozone (O₃) | Oxidative Cleavage | Effective for acid-sensitive substrates | 4-Methylbenzophenone |

Rearrangement Reactions Involving the Oxime Moiety

The oxime functionality of 4-methylbenzophenone oxime is a precursor for several important rearrangement reactions, most notably the Beckmann rearrangement.

Beckmann Rearrangement and Related Migratory Processes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. masterorganicchemistry.comwikipedia.org The reaction is catalyzed by a variety of acids, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the corresponding amide.

For 4-methylbenzophenone oxime, two geometric isomers exist: the E-isomer and the Z-isomer. The Beckmann rearrangement is stereospecific; the group that migrates is the one positioned anti to the hydroxyl group. Therefore, the E-isomer would yield N-(4-methylphenyl)benzamide, while the Z-isomer would produce N-phenyl-4-methylbenzamide.

| Isomer of 4-Methylbenzophenone Oxime | Migrating Group | Product of Beckmann Rearrangement |

| E-isomer | Phenyl group | N-(4-methylphenyl)benzamide |

| Z-isomer | 4-Methylphenyl (p-tolyl) group | N-phenyl-4-methylbenzamide |

Thermal Rearrangements of N-Benzhydrylnitrones Derived from 4-Methylbenzophenone Oxime

While not a direct rearrangement of the oxime itself, nitrones derived from 4-methylbenzophenone oxime can undergo thermal rearrangements. For instance, N-benzhydrylnitrones, which can be synthesized from the corresponding oxime, are known to undergo thermal transformations. Theoretical studies on related systems, such as N-methyl-N-nitroanilines, indicate that thermal rearrangements can proceed through radical pair mechanisms. rsc.org In the case of N-benzhydrylnitrones derived from 4-methylbenzophenone, heating could potentially lead to homolytic cleavage of the N-O bond, generating a radical pair. Subsequent recombination and rearrangement could lead to a variety of products, depending on the reaction conditions and the stability of the intermediates formed. The specific products and mechanisms for the thermal rearrangement of N-benzhydrylnitrones derived from 4-methylbenzophenone oxime would require dedicated experimental investigation.

| Starting Material | Reaction Condition | Postulated Intermediate | Potential Product Class |

| N-Benzhydrylnitrone derived from 4-methylbenzophenone oxime | Thermal (Heat) | Radical pair (aminyl and benzhydryloxy radicals) | Rearranged amides or other nitrogen-containing compounds |

Electrophilic and Nucleophilic Functionalizations of the Oxime Group

The oxime moiety of 4-methylbenzophenone oxime is susceptible to reactions with both electrophiles and nucleophiles, leading to a range of functionalized products. These transformations are pivotal for modifying the properties and subsequent reactivity of the parent molecule.

The synthesis of oxime chloroformates and carbonates from 4-methylbenzophenone oxime provides valuable intermediates for further chemical transformations. The formation of the chloroformate can be achieved through the reaction of the oxime with phosgene (B1210022) or its safer equivalents like diphosgene or triphosgene. For instance, the general preparation of aryl chloroformates often involves the reaction of the corresponding phenolate (B1203915) with phosgene in an appropriate solvent system. google.com A similar approach can be envisioned for 4-methylbenzophenone oxime, where the oxime is first deprotonated to form the corresponding oximate anion, which then acts as a nucleophile towards phosgene. To circumvent the use of highly toxic phosgene, bis(trichloromethyl)carbonate (triphosgene) can be employed in the presence of an acid-binding agent in an organic solvent at controlled temperatures. google.com

Oxime carbonates can be synthesized from 4-methylbenzophenone oxime by reacting it with an appropriate chloroformate or by using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene equivalent. The CDI-mediated approach is advantageous as it avoids the handling of phosgene. In this method, an alcohol is first reacted with CDI to form an alkyl or aryl 1H-imidazole-1-carboxylate, which then reacts with the oxime in the presence of a base to yield the desired oxime carbonate.

Table 1: Synthesis of Oxime Chloroformates and Carbonates

| Product | Starting Material | Reagents | Key Features |

| 4-Methylbenzophenone oxime chloroformate | 4-Methylbenzophenone oxime | Phosgene or Triphosgene, Base | Provides a reactive intermediate for further functionalization. |

| 4-Methylbenzophenone oxime carbonate | 4-Methylbenzophenone oxime | Alkyl/Aryl Chloroformate or 1,1'-Carbonyldiimidazole, Alcohol, Base | Avoids the use of phosgene in the CDI-mediated route. |

The thermal decomposition of aryl ketoxime carbonates, including the carbonate of 4-methylbenzophenone oxime, presents a viable route to aryl imino ethers, also known as aryl imidates. cdnsciencepub.com This pyrolysis reaction typically occurs at temperatures between 180°C and 200°C, leading to the extrusion of carbon dioxide and the formation of the corresponding imino ether. cdnsciencepub.com

The mechanism of this transformation is believed to be analogous to the Beckmann rearrangement of ketoximes. cdnsciencepub.com In this process, the aryl group that is positioned trans to the carbonate leaving group migrates to the nitrogen atom. This stereospecific migration has been supported by studies on the pyrolysis of the separated E- and Z-isomers of ketoxime carbonates, which yield different imino ether products. cdnsciencepub.com For 4-methylbenzophenone oxime carbonate, this would involve the migration of either the phenyl or the 4-methylphenyl (tolyl) group, depending on the geometry of the starting oxime carbonate.

Table 2: Pyrolysis of 4-Methylbenzophenone Oxime Carbonate

| Reactant | Product | Reaction Conditions | Mechanistic Feature |

| 4-Methylbenzophenone oxime carbonate | Aryl imino ether | 180-200°C | Migration of the aryl group trans to the carbonate group. |

The anion of 4-methylbenzophenone oxime, generated by treatment with a suitable base, can act as a nucleophile in reactions with electrophilic arylating agents such as diaryliodonium salts. These hypervalent iodine compounds are effective in transferring an aryl group to a variety of nucleophiles, including phenols, anilines, and carbanions. nih.govumn.edu

In a typical reaction, the oxime anion would attack the iodine center of the diaryliodonium salt, for example, diphenyliodonium (B167342) tetrafluoroborate, to form a transient T-shaped intermediate. nih.gov Subsequent reductive elimination from this intermediate leads to the formation of the O-phenylated oxime ether and iodobenzene. The chemoselectivity of the arylation when using unsymmetrical diaryliodonium salts is a key consideration, as the more electron-deficient or less sterically hindered aryl group is often preferentially transferred in metal-free reactions. nih.gov

Table 3: Phenylation of 4-Methylbenzophenone Oxime Anion

| Nucleophile | Arylating Agent | Product | Key Intermediate |

| 4-Methylbenzophenone oxime anion | Diphenyliodonium tetrafluoroborate | 4-Methylbenzophenone O-phenyl oxime | T-shaped Ar₂I-Nu intermediate |

Directed C-H Functionalization Strategies

The oxime group and its derivatives can serve as effective directing groups in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds, typically at the ortho position of an adjacent aryl ring.

A notable advancement in C-H functionalization is the palladium-catalyzed decarboxylative acylation of O-methyl ketoximes with α-keto acids. This reaction has been developed under visible light irradiation, utilizing a photocatalyst such as 4CzIPN, with molecular oxygen serving as the sole oxidant. mdpi.comnih.gov This method provides a pathway to synthesize a variety of non-symmetrical benzophenone (B1666685) derivatives with moderate to good yields. mdpi.com Benzophenone oxime ether itself is a suitable substrate for this transformation, yielding the acylated product in good yield. mdpi.com

The reaction proceeds via an ortho-selective C-H activation directed by the O-methyl oxime ether group. A preliminary mechanistic investigation suggests that the reaction likely follows a free radical pathway. mdpi.com An alternative approach to this transformation involves the use of oxidants like sodium persulfate (Na₂S₂O₈) and silver(I) oxide (Ag₂O) in the absence of light. scispace.com This method is also effective for a broad range of O-methyl ketoximes and α-keto acids, with electron-rich substrates generally providing higher yields. scispace.com

Table 4: Palladium-Catalyzed Decarboxylative Acylation of 4-Methylbenzophenone O-Methyl Oxime

| Substrate | Acyl Source | Catalyst System | Product |

| 4-Methylbenzophenone O-methyl oxime | α-Keto acid | Pd(OAc)₂, 4CzIPN, Visible Light, O₂ | ortho-Acylated benzophenone derivative |

| 4-Methylbenzophenone O-methyl oxime | α-Keto acid | Pd(OAc)₂, Na₂S₂O₈, Ag₂O | ortho-Acylated benzophenone derivative |

Coordination Chemistry and Metal Complexation with 4 Methylbenzophenone Oxime Ligands

Synthesis and Structural Characterization of Metal-Oxime Chelates

The synthesis of metal complexes with 4-methylbenzophenone (B132839) oxime typically involves the reaction of a metal salt with the ligand in a suitable solvent. The oxime ligand, which can be prepared from the corresponding ketone, can act as a neutral molecule or, more commonly, as a deprotonated oximato group, forming stable chelate rings with metal ions.

Investigation of Stoichiometry and Bonding Modes in Complexes

The stoichiometry of metal complexes with oxime ligands is influenced by the charge of the metal ion and the coordination number it prefers. For divalent metal ions such as Cu(II), Ni(II), and Co(II), 1:2 metal-to-ligand ratios are commonly observed, resulting in the formation of neutral complexes of the type ML₂, where L represents the deprotonated oxime ligand.

Determination of Stability Constants for Metal-Ligand Interactions

The stability of metal-oxime complexes is a critical factor in their application, particularly in areas like solvent extraction and analytical chemistry. Stability constants provide a quantitative measure of the strength of the metal-ligand interaction in solution. Potentiometric titration is a widely used technique for determining these constants.

Due to a lack of specific data for 4-methylbenzophenone oxime, we can refer to a study on the closely related positional isomer, 2'-hydroxy-5'-methylbenzophenone oxime, to infer the potential stability of its metal complexes. The following table presents the stability constants (log K₁ and log K₂) for various divalent metal ions with 2'-hydroxy-5'-methylbenzophenone oxime, as determined by potentiometric studies in a 50% (v/v) dioxane-water medium at 30°C and an ionic strength of 0.1 M (NaClO₄).

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 10.15 | 9.25 |

| Ni(II) | 7.85 | 6.95 |

| Co(II) | 7.60 | 6.70 |

| Zn(II) | 7.20 | 6.30 |

| Cd(II) | 6.50 | 5.60 |

| Mn(II) | 6.10 | 5.20 |

Data inferred from studies on the positional isomer, 2'-hydroxy-5'-methylbenzophenone oxime.

The order of stability for these complexes generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is a common feature of complexes with a wide range of ligands and is attributed to the variation in the crystal field stabilization energy and ionic radii of the metal ions.

Electronic and Steric Effects of the 4-Methyl Substituent on Coordination Behavior

The presence of a methyl group at the 4-position of the phenyl ring in benzophenone (B1666685) oxime is expected to influence its coordination behavior through both electronic and steric effects.

The methyl group is an electron-donating group, which increases the electron density on the phenyl ring. This inductive effect can enhance the basicity of the oxime's nitrogen and oxygen atoms, potentially leading to the formation of more stable metal complexes compared to the unsubstituted benzophenone oxime. However, this effect might be modest due to the distance of the methyl group from the coordinating atoms.

Sterically, the methyl group is relatively small and located on the phenyl ring that is not directly involved in the chelate ring formation. Therefore, it is not expected to impose significant steric hindrance that would impede complex formation.

Comparative Analysis of Ligand Efficiency in Metal Extraction Systems

Oxime-based ligands are extensively used as extractants in hydrometallurgical processes for the selective separation of metals, particularly copper. mdpi.comnih.gov The efficiency of a ligand in a solvent extraction system depends on several factors, including the stability of the metal complex formed, its solubility in the organic phase, and the kinetics of extraction.

While specific studies on the use of 4-methylbenzophenone oxime in metal extraction are scarce, the principles governing such systems are well-established. The extraction process typically involves the formation of a neutral metal-ligand complex at the aqueous-organic interface, which then partitions into the organic phase. The pH of the aqueous phase is a critical parameter, as the extraction efficiency increases with pH due to the increased deprotonation of the ligand.

The electron-donating nature of the 4-methyl group could potentially enhance the extraction efficiency of 4-methylbenzophenone oxime for certain metals by increasing the stability of the extracted complex. A comparative analysis with unsubstituted benzophenone oxime would be necessary to quantify this effect.

Elucidation of Chelation Mechanisms and Selectivity Profiles

M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)

where M²⁺ is a divalent metal ion and HL is the oxime ligand.

The selectivity of an extractant for a particular metal ion is determined by the differences in the stability constants of the complexes formed with various metals present in the aqueous phase. Ligands that form significantly more stable complexes with the target metal ion will exhibit higher selectivity.

Based on the stability data for the related 2'-hydroxy-5'-methylbenzophenone oxime, it can be inferred that 4-methylbenzophenone oxime would likely exhibit good selectivity for Cu(II) over other divalent metals like Ni(II), Co(II), and Zn(II). The 4-methyl substituent is not expected to drastically alter the inherent selectivity profile of the benzophenone oxime backbone, which is primarily dictated by the nature of the coordinating atoms and the chelate ring size.

Applications in Specialized Chemical Synthesis and Analytical Methodologies

Utilization in the Synthesis of Complex Organic Architectures

The chemical reactivity of the oxime functional group makes 4-methylbenzophenone (B132839) oxime a valuable starting material for synthesizing intricate organic structures. It serves as a key intermediate in the formation of various heterocyclic systems and as a foundational unit for advanced materials.

Precursors for Heterocyclic Systems (e.g., Quinolines, Benzodiazepines)

Ketoximes are well-established precursors for a wide array of nitrogen-containing heterocyclic compounds through various cyclization and rearrangement reactions. clockss.orgresearchgate.netingentaconnect.com The transformation of the oxime moiety is central to building these complex rings.

One of the most significant reactions of ketoximes is the Beckmann rearrangement, which converts the oxime into a substituted amide under acidic conditions. This rearrangement is a pivotal step in linking compounds like 4-methylbenzophenone oxime to the synthesis of important heterocycles such as benzodiazepines. For instance, a known synthetic pathway for diazepam, a prominent member of the benzodiazepine (B76468) class, involves the initial conversion of a substituted benzophenone (B1666685) to its oxime. researchgate.net This oxime is then subjected to a series of reactions, including cyclization, to construct the seven-membered diazepine (B8756704) ring. researchgate.net By analogy, 4-methylbenzophenone oxime can be converted via the Beckmann rearrangement to the corresponding N-(p-tolyl)benzamide, a crucial amide intermediate that can be further elaborated to form the core structure of 1,4-benzodiazepines. researchgate.netnih.govgoogle.commdpi.com

While direct, one-pot syntheses of quinolines from 4-methylbenzophenone oxime are not extensively documented, the compound serves as a potential precursor. Classical quinoline (B57606) syntheses, such as the Doebner-von Miller reaction, typically utilize anilines and α,β-unsaturated carbonyl compounds. ufrgs.br The amide derived from the Beckmann rearrangement of 4-methylbenzophenone oxime can be hydrolyzed to produce p-toluidine (B81030) (an aniline (B41778) derivative), which can then participate in traditional quinoline synthesis protocols. mdpi.comnih.gov Furthermore, modern synthetic strategies are increasingly employing ketoxime esters in transition-metal-catalyzed reactions to construct quinoline and other heterocyclic scaffolds, highlighting the potential of oxime derivatives in this area. nih.gov

Building Blocks for Advanced Organic Materials

The parent ketone, 4-methylbenzophenone, is recognized for its role as a photoinitiator and photostabilizer in the polymer industry. riverlandtrading.com It is used in UV-curable coatings, inks, and adhesives, where it initiates polymerization upon exposure to UV light. riverlandtrading.com

The conversion of 4-methylbenzophenone to its oxime introduces a new functional handle that can be exploited for the creation of advanced organic materials. Oximes are versatile building blocks in organic synthesis, capable of undergoing a variety of transformations. rsc.org The oxime group of 4-methylbenzophenone oxime can be modified to introduce other functionalities or to act as a coordination site for metal ions, leading to the formation of novel polymers or metal-organic frameworks (MOFs). The presence of the aromatic rings and the methyl group can influence the final properties of these materials, such as their thermal stability, optical characteristics, and solubility. For example, the oxime can be incorporated into polymer backbones or as pendant groups, potentially altering the material's response to light or heat.

Development of Analytical Reagents

Oxime-containing compounds are widely employed as analytical reagents due to their ability to form stable, often colored, complexes with a variety of metal ions. This property is the basis for their use in both gravimetric and spectrophotometric analytical techniques. While research on 4-methylbenzophenone oxime itself is limited, extensive studies on its close structural analogs provide a strong indication of its potential in these applications.

Gravimetric Determination of Specific Metal Ions (e.g., Cu(II))

Gravimetric analysis relies on the formation of a pure, insoluble precipitate that can be weighed to determine the amount of an analyte. Hydroxy-substituted benzophenone oximes have proven to be excellent reagents for the gravimetric determination of copper(II). Specifically, 2-hydroxy-5-methylbenzophenone (B72208) oxime and 2-hydroxy-4-methoxybenzophenone oxime are effective in precipitating Cu(II) from solution. researchgate.netgrafiati.com These reagents form a buff-colored or brown precipitate with Cu(II) ions over a wide pH range. researchgate.netgrafiati.com The reaction is selective and results in the formation of a stable metal-ligand complex that can be easily filtered, dried, and weighed. Given the structural similarities, 4-methylbenzophenone oxime is expected to exhibit analogous reactivity, forming a stable, insoluble complex with Cu(II) and other transition metal ions.

| Reagent | Target Ion | Effective pH Range | Precipitate Color | Stoichiometry (Metal:Ligand) |

|---|---|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone oxime | Cu(II) | 2.5 - 9.0 | Brown | 1:2 |

| 2-Hydroxy-5-methylbenzophenone oxime | Cu(II) | 3.0 - 8.0 | Buff | 1:2 |

Spectrophotometric Analytical Methods Based on Oxime Complex Formation

Spectrophotometric methods measure the concentration of a substance based on its absorption of light. The formation of colored complexes between an analytical reagent and a metal ion is a common basis for these techniques. The reagent 2-hydroxy-4-methoxybenzophenone oxime forms a colored complex with Cu(II), which can be measured to determine the concentration of the metal ion. researchgate.netgrafiati.com The stoichiometry of the resulting complex has been confirmed to be 1:2 (metal:ligand), and the method adheres to Beer's law over a defined concentration range, allowing for quantitative analysis. researchgate.net The stability and molar absorptivity of the complex are key parameters that determine the sensitivity and reliability of the method. The data from this analog suggest that 4-methylbenzophenone oxime could similarly be developed into a reagent for the spectrophotometric determination of various metal ions.

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 400 nm |

| Beer's Law Applicability Range | Up to 31.75 ppm of Cu(II) |

| Molar Absorptivity (ε) | 7.0 × 10² L mol⁻¹ cm⁻¹ |

| Sandell's Sensitivity | 0.090 µg/cm² |

| Stability Constant of Complex | 6.13 × 10⁹ |

Computational and Theoretical Investigations of 4 Methylbenzophenone Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the electronic structure and predicting the reactivity of molecules. These calculations provide a fundamental understanding of the geometric and electronic properties of 4-methylbenzophenone (B132839) oxime.

The geometry of 4-methylbenzophenone oxime, like other oximes, can exist in different isomeric forms, primarily the E and Z isomers, which are defined by the relative orientation of the hydroxyl group and the substituted phenyl ring. Geometry optimization studies using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for determining the most stable conformations of these isomers. These calculations seek to find the minimum energy structure on the potential energy surface.

Transition states, which are first-order saddle points on the potential energy surface, are also critical for understanding reaction mechanisms, such as the Beckmann rearrangement. website-files.comresearchgate.net Computational studies can model the geometry of these transient species, providing insights into the energy barriers and pathways of chemical transformations. researchgate.net

Table 1: Illustrative Optimized Geometry Parameters for a Representative Oxime Structure (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.29 | ||

| N-O | 1.41 | ||

| C-C (phenyl) | 1.39 - 1.40 | ||

| C-N-O | 110.5 | ||

| C-C=N | 118.9 | ||

| Phenyl-C=N-O | 180.0 (anti-periplanar) |

Note: This table presents typical values for an oxime structure and is for illustrative purposes. Specific values for 4-methylbenzophenone oxime would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. edu.krdirjweb.comschrodinger.com

For 4-methylbenzophenone oxime, the HOMO is expected to be localized primarily on the C=N-OH moiety and the electron-rich phenyl rings, while the LUMO would likely be an antibonding π* orbital associated with the aromatic systems. The energy of these orbitals can be calculated using DFT methods. irjweb.comyoutube.comresearchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a picture of the charge distribution. uni-muenchen.dewikipedia.orgchemrxiv.orgactascientific.com This analysis can help identify the most electropositive and electronegative sites in 4-methylbenzophenone oxime, which is crucial for understanding its interaction with other molecules and predicting sites of nucleophilic or electrophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -E_HOMO) | 6.5 |

| Electron Affinity (A ≈ -E_LUMO) | 1.2 |

| Electronegativity (χ = (I+A)/2) | 3.85 |

| Chemical Hardness (η = (I-A)/2) | 2.65 |

Note: These values are illustrative and represent typical ranges for similar aromatic oximes. Actual values for 4-methylbenzophenone oxime would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes and intermolecular interactions. nih.gov

For 4-methylbenzophenone oxime, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including those connecting the phenyl rings to the central carbon atom and the C-N-O-H linkage. MD simulations can track the time evolution of these dihedral angles, identifying the most populated conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might behave in different solvent environments. nih.gov

Furthermore, MD simulations can be used to study the intermolecular interactions between 4-methylbenzophenone oxime molecules or with solvent molecules. This can provide insights into its solvation properties and how it might pack in the solid state.

Mechanistic Studies through Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For 4-methylbenzophenone oxime, a key reaction of interest is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. website-files.comresearchgate.net

Computational studies can map out the entire reaction pathway for the Beckmann rearrangement of 4-methylbenzophenone oxime. This involves:

Locating Reactants, Intermediates, and Products: Geometry optimization is used to find the stable structures of all species involved in the reaction.

Finding Transition States: Advanced algorithms are used to locate the transition state structures that connect the reactants, intermediates, and products.

Such studies can clarify whether the reaction proceeds through a concerted or a stepwise mechanism and can explain the regioselectivity of the rearrangement (i.e., which group migrates). researchgate.net For 4-methylbenzophenone oxime, the migrating group could be either the phenyl group or the 4-methylphenyl group. Computational studies can predict which migration is more favorable by comparing the activation barriers for the two possible pathways.

Future Research Perspectives and Emerging Directions

Innovation in Green Synthetic Routes for 4-Methylbenzophenone (B132839) Oxime and its Derivatives

The traditional synthesis of oximes often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, which can generate significant waste and utilize hazardous solvents. rsc.orgresearchgate.netnih.govorgsyn.org The development of environmentally benign synthetic methodologies is a critical area of future research.

Solvent-Free and Catalyst-Driven Approaches: Recent advancements in green chemistry offer promising alternatives for the synthesis of 4-methylbenzophenone oxime. One such approach is the use of solvent-free or mechanochemical methods. researchgate.netresearchgate.netrsc.org Grinding 4-methylbenzophenone with hydroxylamine hydrochloride in the presence of a solid catalyst, such as bismuth(III) oxide (Bi₂O₃), at room temperature has been shown to be an efficient, rapid, and environmentally friendly method for producing oximes in excellent yields. rsc.orgnih.gov This method minimizes waste and avoids the use of toxic solvents. rsc.org Another green approach involves the use of natural acids, such as those found in citrus fruit juices, as catalysts in aqueous media, which is both economical and environmentally safe. rsc.org

Biocatalysis: The exploration of biocatalytic routes for the synthesis of 4-methylbenzophenone oxime and its derivatives represents a significant frontier. mdpi.comnih.govresearchgate.net Enzymes, such as monoamine oxidases, can catalyze the oxidation of amines to imines under mild conditions, using molecular oxygen as the oxidant. mdpi.com While not a direct synthesis of the oxime, this highlights the potential for enzymatic transformations in the broader synthetic pathway. Future research could focus on discovering or engineering enzymes that can directly catalyze the oximation of 4-methylbenzophenone, offering a highly selective and sustainable manufacturing process. mdpi.comnih.gov

The table below summarizes some of the innovative green synthetic approaches that could be adapted for the synthesis of 4-methylbenzophenone oxime.

| Synthetic Approach | Catalyst/Conditions | Advantages | Reference |

| Mechanochemical Synthesis | Grinding with Bi₂O₃ at room temperature | Solvent-free, rapid, high yield, low waste | rsc.orgnih.gov |

| Natural Acid Catalysis | Aqueous fruit juice extract (e.g., citrus) | Environmentally friendly, low cost, uses renewable resources | rsc.org |

| Biocatalysis | Enzymes (e.g., engineered oxidases) | High selectivity, mild reaction conditions, sustainable | mdpi.comnih.gov |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The oxime functional group is a versatile platform for a wide range of chemical transformations. Research into the novel reactivity of 4-methylbenzophenone oxime can lead to the development of new synthetic methodologies and the creation of valuable chemical entities.

Transition Metal-Catalyzed Reactions: Transition metal catalysis offers a powerful tool to unlock new reactivity patterns for oximes. researchgate.netresearchgate.netrsc.orgdntb.gov.uaorganic-chemistry.org Palladium-catalyzed cyclization of olefinic oxime derivatives, for instance, can lead to the formation of various nitrogen-containing heterocycles. researchgate.net While this specific reaction requires an olefinic group, it points towards the potential for intramolecular C-H activation and functionalization of the aromatic rings in 4-methylbenzophenone oxime. Iron-catalyzed cyclization of ketoxime acetates with aldehydes is another promising route for the synthesis of substituted pyridines. researchgate.net The application of these and other transition metal catalysts (e.g., copper, rhodium) to 4-methylbenzophenone oxime and its derivatives could lead to the discovery of novel annulation, amination, and coupling reactions. researchgate.netresearchgate.netrsc.org

Photocatalysis: The benzophenone (B1666685) moiety within the molecule suggests that photocatalysis could be a fruitful area of investigation. riverlandtrading.com Visible-light-promoted O-H functionalization has been demonstrated for benzophenone oxime, allowing for the synthesis of oxime ethers under mild, catalyst-free conditions. smolecule.com Exploring the photocatalytic reactivity of 4-methylbenzophenone oxime could lead to new methods for C-C and C-N bond formation, as well as the development of novel photoresponsive materials.

The following table outlines potential catalytic transformations for 4-methylbenzophenone oxime.

| Catalytic System | Potential Transformation | Potential Products | Reference |

| Palladium Catalysis | Intramolecular C-H amination | Nitrogen-containing heterocycles | researchgate.net |

| Iron Catalysis | Cyclization with aldehydes | Substituted pyridines | researchgate.net |

| Copper Catalysis | Oxidative C-I bond formation | Iodoenamides | rsc.org |

| Visible-Light Photocatalysis | O-H functionalization | Oxime ethers | smolecule.com |

Rational Design of Oxime-Based Ligands for Targeted Metal Ion Recognition and Separation

Oximes are well-known for their ability to form stable complexes with a variety of metal ions, making them valuable ligands in coordination chemistry and separation science. researchgate.netnih.govcore.ac.ukgoogle.comed.ac.ukias.ac.in The rational design of ligands based on the 4-methylbenzophenone oxime scaffold could lead to highly selective extractants for valuable or strategic metals.

Selective Extraction of Lanthanides and Actinides: The separation of lanthanides and actinides is a significant challenge due to their similar chemical properties. rsc.orgornl.govrsc.org Pre-organized, supramolecular ligands that append multiple chelating groups to a scaffold have shown promise in achieving selective extraction. rsc.orgrsc.org By modifying the 4-methylbenzophenone oxime structure, for example, by introducing additional coordinating groups or by incorporating it into a larger, pre-organized architecture, it may be possible to design ligands with a high affinity and selectivity for specific f-block elements. nih.govnih.govrsc.org The steric and electronic properties of the tolyl group in 4-methylbenzophenone oxime can be fine-tuned to influence the coordination environment around the metal ion, thereby enhancing selectivity. core.ac.uk

Development of Novel Extractants for Base Metals: Commercial extractants based on substituted salicylaldoximes are widely used in the hydrometallurgical extraction of copper. ias.ac.in Research into modifying the phenolic oxime structure has shown that substituents can significantly impact the extractant strength and selectivity. core.ac.uk Similarly, derivatives of 4-methylbenzophenone oxime could be developed as novel extractants for base metals like copper, nickel, and cobalt. google.com The design of these ligands would focus on optimizing factors such as ligand acidity, steric hindrance, and the ability to form stable, hydrophobic metal-ligand complexes. core.ac.uked.ac.uk

The table below presents potential applications of 4-methylbenzophenone oxime-based ligands in metal separation.

| Target Metal Ions | Design Strategy | Potential Advantage | Reference |

| Lanthanides/Actinides | Incorporation into a pre-organized supramolecular scaffold | Enhanced selectivity due to pre-organization and specific binding pockets | rsc.orgnih.govrsc.org |

| Base Metals (Cu, Ni, Co) | Introduction of functional groups to tune acidity and steric properties | Improved extraction efficiency and selectivity | core.ac.ukgoogle.comias.ac.in |

Advanced Integrated Experimental and Computational Studies to Decipher Complex Structure-Reactivity Relationships

To fully unlock the potential of 4-methylbenzophenone oxime and its derivatives, a deep understanding of their structure-reactivity relationships is essential. The integration of advanced experimental techniques with computational modeling provides a powerful approach to achieve this. rsc.orgacs.orgresearchgate.netnih.govnih.govresearchgate.netugent.be

Spectroscopic and Crystallographic Analysis: Detailed experimental characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography is fundamental. researchgate.netresearchgate.net These methods can provide precise information about the molecular structure, including the stereochemistry of the oxime group (E/Z isomerism), which can significantly influence its reactivity and biological activity. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of 4-methylbenzophenone oxime. acs.org This information is crucial for predicting reactive sites for electrophilic and nucleophilic attack. acs.org Furthermore, computational models can be used to study reaction mechanisms, transition states, and the thermodynamics of complex formation with metal ions. rsc.org By combining experimental data with computational results, a comprehensive picture of the structure-reactivity landscape can be developed, enabling the rational design of new derivatives with tailored properties. nih.govnih.govugent.be

The following table highlights the integrated approaches for studying 4-methylbenzophenone oxime.

| Methodology | Information Gained | Application | Reference |

| NMR and FT-IR Spectroscopy | Elucidation of molecular structure and functional groups | Characterization of new derivatives and reaction products | researchgate.netresearchgate.net |

| X-ray Crystallography | Precise determination of 3D structure and stereochemistry | Understanding solid-state packing and intermolecular interactions | researchgate.net |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms | Predicting reactivity, designing new catalysts and ligands | rsc.orgacs.org |

Q & A

Q. How is benzophenone oxime synthesized from benzophenone in laboratory settings?

Benzophenone oxime is typically synthesized via oximation, where benzophenone reacts with hydroxylamine hydrochloride (NHOH·HCl) in the presence of a proton donor like oxalic acid. Optimal yields (80–90%) are achieved using a 1:1 molar ratio of ketone to NHOH·HCl under reflux in ethanol or methanol . For scaled-up reactions, sodium hydroxide in ethanol can facilitate oximate anion formation, followed by O-methylation with methyl iodide to yield derivatives . Standard purification involves recrystallization from ethanol or ether .

Q. What analytical techniques are recommended for quantifying 4-methylbenzophenone and benzophenone oxime in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For food packaging, GC-MS achieves detection limits of 0.02 mg/dm² for 4-methylbenzophenone, while LC-MS/MS is preferred for aquatic samples due to its sensitivity to trace residues (e.g., 0.05 mg/dm² in packaging materials) . Sample preparation involves solvent extraction (e.g., acetonitrile) and cleanup using solid-phase extraction (SPE) to minimize matrix interference .

Q. What safety protocols are critical when handling benzophenone oxime in the laboratory?

Benzophenone oxime is classified as a potential carcinogen (Category 2) and poses acute/chronic aquatic toxicity. Key precautions include:

- Using fume hoods to avoid inhalation .

- Wearing nitrile gloves and eye protection to prevent dermal/ocular exposure .

- Storing in airtight containers away from oxidizers and disposing via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the photooxidation of benzophenone oxime under singlet oxygen conditions?

Photooxidation using rose bengal as a sensitizer and oxygen saturation generates singlet oxygen (O), which cleaves the C=N bond in benzophenone oxime to yield benzophenone and nitrite ions. Quenching experiments with 1,4-diazabicyclo[2.2.2]octane (Dabco) confirm the O pathway, while computational studies suggest a dioxetane intermediate . This reaction is pH-sensitive, with the oximate anion (lc) showing faster degradation rates than the neutral oxime (la) .

Q. How does the read-across approach from benzophenone to 4-methylbenzophenone inform toxicological risk assessments?

The European Food Safety Authority (EFSA) applied read-across due to structural similarity, assuming 4-methylbenzophenone shares benzophenone’s metabolic pathways (e.g., hepatic oxidation of the methyl group). A safety factor of 2 was added to account for interspecies variability. While 4-methylbenzophenone is non-genotoxic, its systemic toxicity (e.g., hepatotoxicity) is inferred from benzophenone data, highlighting uncertainties in extrapolating dose-response relationships .

Q. What experimental strategies optimize the yield of benzophenone oxime synthesis using hydroxylamine derivatives?

Yield optimization depends on stoichiometry and solvent selection:

Q. What role does the Beckmann rearrangement play in transforming benzophenone oxime into benanilide?

The Beckmann rearrangement of benzophenone oxime, catalyzed by acidic conditions (e.g., HSO or PCl), converts the oxime into benanilide via a nitrilium ion intermediate. This reaction is critical for producing amides and lactams in organic synthesis. Kinetic studies show that electron-withdrawing substituents on the aryl group accelerate rearrangement rates .

Data Contradictions and Gaps

- Photooxidation Byproducts : While benzophenone is the primary product of oxime photooxidation, the fate of nitrite ions and potential secondary metabolites in environmental matrices remains uncharacterized .

- Toxicological Read-Across : EFSA’s assumption of metabolic similarity between benzophenone and 4-methylbenzophenone lacks in vivo validation, particularly regarding chronic exposure effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.